Product packaging for Bazedoxifene-d4 N-Oxide(Cat. No.:CAS No. 1794810-68-6)

Bazedoxifene-d4 N-Oxide

Cat. No.: B588033
CAS No.: 1794810-68-6
M. Wt: 490.636
InChI Key: CFBANWAZVCOMGU-AUZVCRNNSA-N
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Description

Bazedoxifene-d4 N-Oxide, also known as this compound, is a useful research compound. Its molecular formula is C30H34N2O4 and its molecular weight is 490.636. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H34N2O4 B588033 Bazedoxifene-d4 N-Oxide CAS No. 1794810-68-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-hydroxyphenyl)-3-methyl-1-[[4-[1,1,2,2-tetradeuterio-2-(1-oxidoazepan-1-ium-1-yl)ethoxy]phenyl]methyl]indol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H34N2O4/c1-22-28-20-26(34)12-15-29(28)31(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)36-19-18-32(35)16-4-2-3-5-17-32/h6-15,20,33-34H,2-5,16-19,21H2,1H3/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBANWAZVCOMGU-AUZVCRNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCC[N+]4(CCCCCC4)[O-])C5=CC=C(C=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)O)C(=C2C4=CC=C(C=C4)O)C)[N+]5(CCCCCC5)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H34N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Selective Estrogen Receptor Modulator Serm Research

Bazedoxifene (B195308) is classified as a third-generation selective estrogen receptor modulator (SERM). nih.govnih.gov SERMs are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. nih.gov For instance, Bazedoxifene demonstrates estrogen-like effects on bone and lipid metabolism while acting as an antagonist in breast and uterine tissues. nih.govpsu.edu This selective activity makes it a subject of interest for conditions such as postmenopausal osteoporosis. nih.govnih.gov

In the landscape of SERM research, understanding the metabolic fate of these compounds is crucial. The biotransformation of a drug can significantly impact its efficacy, and potential for drug-drug interactions. Bazedoxifene is primarily metabolized through glucuronidation, a phase II metabolic process. nih.govnih.gov However, minor metabolic pathways, including oxidation, also occur. researcher.liferesearchgate.net The identification of oxidative metabolites like Bazedoxifene N-Oxide is an important aspect of characterizing the complete metabolic profile of the parent drug. medchemexpress.commedchemexpress.comcaymanchem.com

Significance of Isotopic Labeling in Metabolite and Impurity Profiling

Isotopic labeling, particularly with stable isotopes like deuterium (B1214612) (a heavy isotope of hydrogen), is a powerful technique in analytical and metabolic research. plos.org The incorporation of deuterium into a molecule, creating a "heavy" version of the compound, does not significantly alter its chemical properties but provides a distinct mass signature. plos.org This is highly advantageous in mass spectrometry-based analytical methods.

In the context of Bazedoxifene (B195308), the deuterated analog, Bazedoxifene-d4, is utilized as an internal standard in pharmacokinetic studies. medchemexpress.com The use of a stable isotope-labeled internal standard allows for more precise and accurate quantification of the parent drug in biological samples like plasma and urine. plos.org This is because the internal standard behaves almost identically to the analyte during sample preparation and analysis, correcting for any loss or variation.

Similarly, Bazedoxifene-d4 N-Oxide serves as a crucial tool for the accurate identification and quantification of the Bazedoxifene N-Oxide metabolite. The known mass difference between the deuterated and non-deuterated N-oxide allows researchers to distinguish it from other molecules in a complex biological matrix, which is essential for detailed metabolite profiling and impurity analysis.

Overview of Research Trajectories for Oxidative Metabolites

Structural Elucidation and N-Oxide Moiety Identification

The chemical structure of Bazedoxifene N-Oxide is characterized by the core indole (B1671886) scaffold of the parent drug, Bazedoxifene, with the addition of an oxygen atom to the nitrogen of the azepane ring. caymanchem.comlgcstandards.com This N-oxide moiety is a product of oxidative metabolism. caymanchem.com The structural elucidation of such a molecule would typically be accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). researchgate.netnih.gov

For this compound, these same analytical techniques would be employed. Mass spectrometry would show a mass increase corresponding to the four deuterium (B1214612) atoms. veeprho.com The molecular formula for the non-deuterated N-oxide is C₃₀H₃₄N₂O₄, while the deuterated version is C₃₀H₃₀D₄N₂O₄. lgcstandards.comfluoroprobe.com

Table 1: Chemical Properties of Bazedoxifene N-Oxide and this compound

PropertyBazedoxifene N-OxideThis compound
Molecular Formula C₃₀H₃₄N₂O₄C₃₀H₃₀D₄N₂O₄
Molecular Weight 486.60 g/mol 490.63 g/mol
CAS Number 1174289-22-51794810-68-6
IUPAC Name 1-[[4-[2-(hexahydro-1-oxido-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-olNot explicitly available, but based on the parent d4 compound, it is 1-(4-(2-(azepan-1-yl)ethoxy-1,1,2,2-d4)benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol, N-oxidized.

Data sourced from multiple chemical suppliers and research articles. caymanchem.comlgcstandards.comveeprho.comfluoroprobe.com

Deuterium Labeling Position and Implications for Tracer Studies

The deuterium atoms in this compound are located on the ethoxy chain connecting the azepane ring to the phenyl group. Specifically, the IUPAC name for the parent compound, Bazedoxifene-d4, is 1-(4-(2-(azepan-1-yl)ethoxy-1,1,2,2-d4)benzyl)-2-(4-hydroxyphenyl)-3-methyl-1H-indol-5-ol. veeprho.com This indicates that all four hydrogen atoms on the two carbon atoms of the ethoxy linker have been replaced by deuterium.

The strategic placement of deuterium at this position has important implications for its use as a tracer or internal standard in metabolic studies. acanthusresearch.com This part of the molecule is not expected to be a primary site of metabolic modification, other than the N-oxidation of the azepane ring. nih.gov Placing the deuterium label on a metabolically stable part of the molecule is crucial to ensure that the labeled standard and the unlabeled analyte behave nearly identically during sample extraction, chromatographic separation, and ionization in the mass spectrometer. acanthusresearch.com This co-elution and similar ionization efficiency allow for accurate quantification of the unlabeled analyte in biological samples. veeprho.comveeprho.com

The mass difference of four daltons between the labeled and unlabeled compound provides a clear distinction in mass spectrometric analysis, preventing signal overlap. acanthusresearch.com The use of stable isotope-labeled compounds like this compound is a standard practice in modern bioanalytical chemistry for enhancing the accuracy and reliability of quantitative assays. sussex-research.com

Synthesis Approaches for Isotope-Labeled Bazedoxifene N-Oxide

The synthesis would likely start with a deuterated precursor for the ethoxy chain. A plausible approach would involve the use of deuterated 2-bromoethanol (B42945) (Br-CD₂-CD₂-OH) or a similarly deuterated building block. This deuterated fragment would then be incorporated into the Bazedoxifene scaffold through standard ether synthesis methodologies, likely reacting with a suitable phenolic precursor of the Bazedoxifene core structure.

Alternatively, a late-stage deuteration of Bazedoxifene could be considered, though this is often more challenging to control for regioselectivity. However, methods for the deuteration of N-heterocyclic compounds exist and could potentially be adapted. google.com

Once Bazedoxifene-d4 is synthesized, the final step would be the N-oxidation of the azepane ring. This is typically achieved using a mild oxidizing agent such as meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. The reaction conditions would need to be carefully controlled to selectively oxidize the azepane nitrogen without affecting other sensitive functional groups in the molecule.

In Vitro Metabolic Transformations of Bazedoxifene

In vitro studies using human-derived systems have been crucial in elucidating the metabolic fate of bazedoxifene. These investigations, employing liver microsomes, hepatocytes, and intestinal microsomes, have consistently shown that the primary transformation is the addition of a glucuronic acid moiety to the parent molecule. tga.gov.au However, these studies have also laid the groundwork for identifying less common metabolic pathways, including oxidation.

Enzymatic Pathways Leading to N-Oxidation

The formation of N-oxide metabolites from xenobiotics is typically catalyzed by two main enzyme superfamilies: the Cytochrome P450 (CYP) enzymes and the Flavin-containing Monooxygenases (FMOs). nih.gov For bazedoxifene, research has consistently demonstrated that it undergoes little to no metabolism mediated by the major CYP isoenzymes. hres.ca This suggests that the N-oxidation of bazedoxifene is likely not a significant CYP-catalyzed reaction.

Attention therefore turns to the FMO system. FMOs are a family of enzymes known to oxygenate soft nucleophiles, particularly nitrogen and sulfur atoms in a wide range of compounds. nih.gov While direct enzymatic studies definitively identifying the specific FMO isoform responsible for bazedoxifene N-oxidation are not extensively detailed in the available literature, a study in mice treated with a combination of bazedoxifene and conjugated estrogens observed an upregulation of Flavin Containing Monooxygenase 3 (Fmo3). nih.gov This finding provides indirect evidence that FMOs may be involved in the oxidative metabolism of bazedoxifene, potentially including its N-oxidation.

Role of Specific Enzyme Systems in Metabolite Formation

The overwhelming majority of bazedoxifene metabolism is attributed to UDP-glucuronosyltransferase (UGT) enzymes, which are responsible for the formation of the major metabolites, bazedoxifene-4'-glucuronide (B602037) and bazedoxifene-5-glucuronide. drugbank.com

In contrast, the enzyme system responsible for the formation of Bazedoxifene N-Oxide plays a minor role. While CYPs are largely ruled out, the potential involvement of FMOs, as suggested by the upregulation of Fmo3 in mice, is a key area for further investigation. nih.gov Another enzyme, aldehyde oxidase (AOX), has been studied in relation to bazedoxifene. One study found that the presence of an N-oxide group on the bazedoxifene molecule decreased its inhibitory potency on human aldehyde oxidase 1 (AOX1), suggesting an interaction between the N-oxide metabolite and this enzyme, though this does not confirm AOX1's role in its formation. nih.govimoa.info

Identification of Bazedoxifene N-Oxide as a Minor Metabolite

Bazedoxifene N-Oxide has been consistently identified as a minor metabolite of bazedoxifene in humans. tga.gov.auresearcher.life Following oral administration, this metabolite has been detected in feces, indicating that it is formed and subsequently eliminated from the body. tga.gov.au Its presence in urine has also been noted, albeit in small amounts. researcher.life The low concentrations of Bazedoxifene N-Oxide relative to the glucuronidated metabolites confirm its status as a product of a minor metabolic pathway. researcher.life

Comparative Metabolic Profiles of Bazedoxifene in Preclinical Models

Metabolic studies in various preclinical species have been conducted to understand the disposition of bazedoxifene. These studies reveal both similarities and differences in the metabolic profiles compared to humans.

Species Major Metabolites Minor Metabolites Reference
Human Bazedoxifene-5-glucuronide, Bazedoxifene-4'-glucuronideBazedoxifene N-Oxide, Di-glucuronide tga.gov.au
Mouse Bazedoxifene-5-glucuronide, Bazedoxifene-4'-glucuronideBazedoxifene N-Oxide, Di-glucuronide tga.gov.au
Rat Bazedoxifene-5-glucuronideBazedoxifene-4'-glucuronide (minor) tga.gov.au
Cynomolgus Monkey Bazedoxifene-5-glucuronideBazedoxifene-4'-glucuronide (minor), Di-glucuronide tga.gov.au

As shown in the table, the formation of Bazedoxifene N-Oxide has been specifically noted in mice, mirroring its status as a minor metabolite in humans. tga.gov.au In rats and cynomolgus monkeys, while glucuronidation is the predominant pathway, the detection of the N-oxide metabolite has been less consistently reported in the primary literature compared to mice and humans. tga.gov.au This suggests potential species differences in the activity or expression of the enzymes responsible for N-oxidation.

Role As an Impurity and Degradation Product in Pharmaceutical Development

Formation of Bazedoxifene (B195308) N-Oxide as a Process-Related Impurity

The formation of Bazedoxifene N-Oxide as a process-related impurity during the synthesis of Bazedoxifene is a critical consideration for pharmaceutical manufacturing. While direct evidence from the synthesis of Bazedoxifene is not extensively published in public literature, the formation of N-oxides is a known side reaction for tertiary amines, particularly in the presence of oxidizing agents.

One potential pathway for the formation of Bazedoxifene N-Oxide during synthesis is the presence of residual oxidizing agents or peroxide impurities in the starting materials, reagents, or solvents used in the manufacturing process. For instance, studies on structurally similar compounds, such as Raloxifene, have shown that peroxide impurities present in common pharmaceutical excipients can lead to the oxidation of the tertiary amine functional group to its corresponding N-oxide. nih.gov It is plausible that a similar mechanism could be at play during the synthesis of Bazedoxifene, where trace amounts of peroxides or other oxidizing species could react with the tertiary amine of the Bazedoxifene molecule to form the N-oxide impurity.

The control of such process-related impurities is a key aspect of Good Manufacturing Practices (GMP). This involves rigorous testing of raw materials for peroxide content and other oxidizing impurities, as well as optimizing the synthetic route to minimize the potential for side reactions.

Oxidative Degradation Mechanisms of Bazedoxifene Leading to N-Oxide Formation

Bazedoxifene is susceptible to oxidative degradation, which can lead to the formation of Bazedoxifene N-Oxide. Forced degradation studies are instrumental in elucidating the degradation pathways of a drug substance and identifying potential degradation products.

In a notable stability-indicating HPLC method development study, Bazedoxifene acetate (B1210297) was subjected to various stress conditions, including oxidation. pharmaffiliates.com The study utilized 1.0% hydrogen peroxide (H2O2) at room temperature to induce oxidative degradation. Subsequent analysis of the stressed samples by LC-MS/MS revealed the formation of a degradation product with a mass-to-charge ratio (m/z) of 486.4. This mass corresponds to the molecular weight of Bazedoxifene N-Oxide, confirming its identity as an oxidative degradation product. pharmaffiliates.com

The mechanism of this transformation involves the oxidation of the nitrogen atom in the azepane ring of the Bazedoxifene molecule. The lone pair of electrons on the tertiary amine nitrogen attacks the oxygen atom of the oxidizing agent (in this case, hydrogen peroxide), leading to the formation of the N-oxide. This reaction is a common pathway for the oxidative metabolism and degradation of drugs containing tertiary amine moieties.

Assessment of Degradation Kinetics and Stability Implications

The formation of Bazedoxifene N-Oxide as a degradation product has significant implications for the stability and shelf-life of Bazedoxifene-containing pharmaceutical products. The kinetics of this degradation process can be assessed through forced degradation studies.

In the aforementioned study by Rao et al. (2012), the degradation of Bazedoxifene under oxidative stress was quantified. pharmaffiliates.com The results of the forced degradation study under oxidative conditions are summarized in the table below.

Table 1: Results of Forced Degradation of Bazedoxifene under Oxidative Stress

Stress Condition Time (hours) Temperature Degradation (%)
1.0% H2O2 1 Room Temperature 12.5

Data sourced from Rao et al. (2012) pharmaffiliates.com

The stability-indicating HPLC method developed in the study was shown to effectively separate Bazedoxifene from its N-oxide and other degradation products, allowing for accurate monitoring of the drug's stability over time. pharmaffiliates.com Such methods are crucial for ensuring that the levels of Bazedoxifene N-Oxide in the final drug product remain within acceptable limits throughout its shelf-life.

Advanced Analytical Methodologies for Detection and Quantification

Application of Bazedoxifene-d4 N-Oxide as an Internal Standard in Bioanalytical Assays

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is essential for ensuring accuracy and precision. wuxiapptec.com An IS is a compound of known concentration added to samples to correct for variability during sample preparation, chromatography, and detection. wuxiapptec.comnih.gov For this purpose, stable isotope-labeled internal standards (SIL-IS) are considered the gold standard. wuxiapptec.com

This compound serves as an ideal SIL-IS for the quantification of the non-labeled metabolite, Bazedoxifene (B195308) N-Oxide. A SIL-IS has nearly identical chemical and physical properties to the analyte of interest. wuxiapptec.com This ensures that it behaves similarly during extraction, chromatography, and ionization in the mass spectrometer. Because this compound co-elutes with Bazedoxifene N-Oxide, it experiences the same degree of matrix effects—such as ion suppression or enhancement—leading to a more accurate quantification. wuxiapptec.com The key difference is its mass, which allows the mass spectrometer to distinguish it from the target analyte.

The use of a deuterated standard like Bazedoxifene-d4 is a well-established practice for the quantification of Bazedoxifene and its metabolites. caymanchem.commedchemexpress.com By normalizing the response of the analyte to the response of the SIL-IS, variations introduced during the analytical process can be effectively compensated for, ensuring the reliability and reproducibility of the results. nih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques for Metabolite and Impurity Analysis

High-resolution liquid chromatography-mass spectrometry (LC-MS) has become the definitive technique for identifying and quantifying drug metabolites in complex biological matrices like plasma and urine. msmetrix.com Its high selectivity and sensitivity are crucial for analyzing compounds like Bazedoxifene N-Oxide. msmetrix.comnih.gov

Chromatographic Separation Strategies for Bazedoxifene N-Oxide

Effective chromatographic separation is paramount to resolve the analyte from endogenous matrix components and other related substances. For Bazedoxifene and its metabolites, including the N-oxide, reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. oup.comresearchgate.net

Several studies have detailed successful separation strategies. A common approach involves using an X-Terra RP-18 column. oup.comresearchgate.net The mobile phase typically consists of a two-solvent system (A and B) used in a gradient elution program to achieve optimal separation. The pH of the mobile phase is a critical parameter; for instance, a buffer at pH 8.3 has been shown to provide good separation for Bazedoxifene and its impurities. oup.comoup.com

Table 1: Example of Chromatographic Conditions for Bazedoxifene Analysis

Parameter Condition Source
Column X-Terra RP-18, 150 × 4.6 mm, 3.5 µm oup.comresearchgate.net
Mobile Phase A 10 mM K₂HPO₄ (pH 8.3) and acetonitrile (B52724) (70:30, v/v) oup.comresearchgate.net
Mobile Phase B Water and acetonitrile (10:90, v/v) oup.comresearchgate.net
Flow Rate 1.0 mL/min oup.comoup.com
Detection Wavelength 220 nm oup.comresearchgate.net
Column Temperature 40°C oup.com

| Run Time | 18 minutes | oup.comresearchgate.net |

This setup allows for the satisfactory separation of Bazedoxifene from its related impurities and degradation products, which is essential for accurate quantification. oup.comresearchgate.net

Mass Spectrometric Detection and Quantification Principles

Following chromatographic separation, the analyte is introduced into a mass spectrometer for detection and quantification. Tandem mass spectrometry (MS/MS), often using a triple quadrupole or a QTOF (Quadrupole Time-of-Flight) mass analyzer, is employed for its high specificity and sensitivity. oup.comresearchgate.net

The analysis is typically performed using positive electrospray ionization (ESI+), which is effective for compounds like Bazedoxifene. oup.com In a tandem MS/MS experiment, a specific precursor ion (the protonated molecule, [M+H]⁺) of Bazedoxifene N-Oxide is selected in the first quadrupole. This ion is then fragmented in the collision cell, and specific product ions are monitored in the third quadrupole. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides excellent selectivity and reduces chemical noise, enabling the detection of trace levels of the analyte. researchgate.net

High-resolution mass spectrometry (HRMS) can also be used to determine the elemental composition of metabolites by providing accurate mass measurements, which aids in structure elucidation and confirmation. msmetrix.comnih.gov

Method Development and Validation for Trace Level Quantification

Developing and validating a bioanalytical method is crucial to ensure its reliability for its intended purpose, such as quantifying trace levels of genotoxic impurities or metabolites for doping control. researchgate.net Validation is performed according to guidelines from bodies like the International Conference on Harmonization (ICH). oup.comresearchgate.net

A method developed for the quantification of Bazedoxifene and its metabolites in human urine demonstrated excellent performance characteristics. nih.govresearchgate.net The validation process assesses several key parameters:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. oup.com

Linearity: The method demonstrated a linear response across a concentration range of 0.5 to 200 ng/mL. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD, the lowest concentration of analyte that can be reliably detected, was found to be less than 0.2 ng/mL. nih.govresearchgate.net The LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

Accuracy: The closeness of the measured value to the true value, with inter-day accuracy reported between -10.0% and 1.9%. nih.govresearchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. The inter-day precision was reported to be between 2.2% and 3.6%. nih.govresearchgate.net

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters. oup.com

Table 2: Summary of Method Validation Parameters for Bazedoxifene Quantification

Parameter Result Source
Linearity Range 0.5–200 ng/mL nih.govresearchgate.net
Limit of Detection (LOD) < 0.2 ng/mL nih.govresearchgate.net
Inter-day Accuracy -10.0% to 1.9% nih.govresearchgate.net
Inter-day Precision (RSD) 2.2% to 3.6% nih.govresearchgate.net
Correlation Coefficient (r²) > 0.9994 oup.comresearchgate.net

| Recovery | 96.3% to 102.1% | oup.comresearchgate.net |

These validation results confirm that the developed LC-MS methods are sensitive, selective, and reliable for the trace level quantification of Bazedoxifene and its metabolites like Bazedoxifene N-Oxide. nih.govresearchgate.net

Future Research Directions for Bazedoxifene D4 N Oxide

Emerging Analytical Techniques for Metabolite Identification and Quantification

The accurate identification and quantification of drug metabolites are crucial in pharmacology and toxicology. Bazedoxifene-d4 N-Oxide, as both a metabolite and a deuterated internal standard, is central to these analytical efforts. While current methods are robust, emerging techniques promise even greater sensitivity and structural elucidation.

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is the current gold standard for analyzing drug metabolites in biological samples due to its high sensitivity and accuracy. alwsci.com A high-resolution LC-MS/MS method has already been developed to identify Bazedoxifene (B195308) and its metabolites, including Bazedoxifene N-oxide and glucuronide conjugates, in human urine. nih.govresearchgate.net The use of stable isotope-labeled compounds, such as Bazedoxifene-d4, is indispensable in these studies as an internal standard to ensure unparalleled precision and accuracy in quantification. caymanchem.comsussex-research.com

Future research can integrate more advanced analytical methodologies:

High-Resolution Mass Spectrometry (HRMS): Unlike standard tandem MS, HRMS provides precise mass measurements, which can help in identifying novel or unexpected metabolites and elucidating their elemental composition, further confirming the structure of compounds like Bazedoxifene N-oxide. alwsci.com

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size, shape, and charge. Coupling IMS with LC-MS can resolve isomeric metabolites—compounds with the same mass but different structures—which is a common challenge in metabolite analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR is a powerful tool for the unambiguous structural elucidation of metabolites without the need for fragmentation. alwsci.com It can provide detailed information on the exact location of the N-oxide functional group on the Bazedoxifene scaffold.

Analytical TechniquePrimary Application for this compoundKey AdvantageReference
LC-MS/MSGold standard for targeted quantification and identification.High sensitivity and specificity for detecting trace levels. alwsci.comresearchgate.net
HRMSAccurate mass measurement for structural confirmation and identification of unknown metabolites.Provides elemental composition, increasing confidence in identification. alwsci.com
IMS-MSSeparation of isomeric metabolites.Adds another dimension of separation based on molecular shape.
NMR SpectroscopyUnambiguous structural elucidation.Non-destructive and provides definitive structural information. alwsci.comnih.gov

Investigation of Potential Biological Activities of Bazedoxifene N-Oxide in Preclinical Settings

Bazedoxifene is a third-generation selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist activity. nih.govnih.gov It has been shown to have favorable effects on bone while acting as an antagonist in the uterus and breast. nih.govtga.gov.auresearchgate.net Recent preclinical studies have also uncovered potential new roles for Bazedoxifene, including neuroprotection against ferroptosis and anticancer activity through inhibition of the IL-6/GP130 signaling pathway. nih.govmdpi.com

A critical question for future research is whether the N-oxide metabolite retains, loses, or possesses novel biological activities compared to the parent drug. Since metabolites can sometimes have their own pharmacological or toxicological effects, preclinical investigation is warranted. nih.gov

Future research should focus on:

Estrogen Receptor Modulation: Using in vitro assays, such as ER binding and reporter gene assays, to determine if Bazedoxifene N-Oxide can bind to ERα and ERβ and elicit an agonist or antagonist response. nih.gov

Anticancer Activity: Evaluating the effect of the N-oxide metabolite on the proliferation of various cancer cell lines, particularly hormone-dependent breast cancer cells and those where Bazedoxifene has shown efficacy. mdpi.combiorxiv.org

Neuroprotective Effects: Investigating whether Bazedoxifene N-Oxide can protect neuronal cells from oxidative stress-induced cell death, such as ferroptosis, in cell culture models. nih.govresearchgate.net

Known Preclinical Activity of BazedoxifeneProposed Investigation for Bazedoxifene N-OxideRationaleReference
Selective Estrogen Receptor Modulator (SERM)Evaluate binding affinity and functional activity at ERα and ERβ.To determine if the metabolite contributes to the overall SERM profile of the parent drug. nih.govnih.govnih.gov
Antiproliferative in Breast Cancer CellsAssess effects on cancer cell growth, alone and in combination with other agents.To explore if the metabolite has independent anticancer potential. mdpi.combiorxiv.org
Neuroprotection via PDI InhibitionTest for protective effects in neuronal cell models of ferroptosis.To uncover potential new therapeutic applications for the metabolite in neurodegenerative diseases. nih.govresearchgate.net
Inhibition of IL-6/GP130 SignalingMeasure the impact on the IL-6 signaling pathway in relevant cancer cell lines.To see if the metabolite shares this unique mechanism of action with the parent compound. mdpi.com

Computational and Theoretical Approaches to Predict Metabolite Formation and Properties

In silico, or computational, methods are increasingly used in drug discovery to predict metabolic pathways and the properties of metabolites, saving time and resources. researchgate.netpensoft.net These tools can be broadly classified into ligand-based and structure-based approaches and are instrumental in early-stage evaluation. nih.gov

For this compound, computational models can offer significant insights:

Metabolism Prediction: Tools like MetaPredictor, SyGMa, and Biotransformer use rule-based systems or machine learning to predict the metabolic fate of a drug. oup.com They can be used to predict the likelihood of N-oxidation of Bazedoxifene by enzymes like Cytochrome P450s (CYPs) or Flavin-containing monooxygenases (FMOs). nih.govtandfonline.com

Property Prediction (ADMET): Computational models can estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of Bazedoxifene N-Oxide. This includes predicting its solubility, permeability, and potential for off-target effects or toxicity. pensoft.net

Molecular Docking: This technique can predict how Bazedoxifene N-Oxide might bind to various biological targets, such as the estrogen receptor. By simulating the interaction at an atomic level, researchers can hypothesize whether the metabolite is likely to be biologically active and in what manner (agonist vs. antagonist). nih.govnih.gov

Computational ApproachApplication to Bazedoxifene N-OxidePredicted OutcomeReference
Metabolism Prediction ModelsPredict the enzymatic pathways leading to N-oxide formation.Identification of responsible enzymes (e.g., specific CYPs, FMOs). nih.govoup.com
Quantitative Structure-Activity Relationship (QSAR)Model the relationship between chemical structure and biological activity.Prediction of potential estrogenic or anti-estrogenic activity. researchgate.net
Molecular DockingSimulate the binding of the N-oxide to the estrogen receptor ligand-binding pocket.Hypothesize binding affinity and conformational changes leading to agonist or antagonist effects. nih.govnih.gov
Physiologically-Based Pharmacokinetic (PBPK) ModelingSimulate the ADME properties of the metabolite in a whole-body context.Predict the in vivo concentration and disposition of Bazedoxifene N-Oxide. wiley.com

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